

# In-Depth Technical Guide: Physicochemical Properties of 3-Chloro-4-propoxybenzaldehyde

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## Compound of Interest

Compound Name: 3-Chloro-4-propoxybenzaldehyde

Cat. No.: B1275944

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and relevant physicochemical properties of **3-Chloro-4-propoxybenzaldehyde**. While specific quantitative solubility data for this compound is not readily available in the public domain, this document outlines the expected solubility based on its structural analogs and provides detailed experimental protocols for its determination.

## Physicochemical Properties

**3-Chloro-4-propoxybenzaldehyde** is a substituted aromatic aldehyde. Key physicochemical information is summarized below.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO <sub>2</sub>	Chem-Impex[1]
Molecular Weight	198.6 g/mol	Chem-Impex[1]
Appearance	White solid	Chem-Impex[1]
Storage Conditions	0-8°C	Chem-Impex[1]

## Solubility Profile

Quantitative solubility data for **3-Chloro-4-propoxybenzaldehyde** in various solvents is not currently published. However, based on the principles of "like dissolves like" and data for structurally similar compounds such as benzaldehyde, a qualitative solubility profile can be inferred. Benzaldehyde is slightly soluble in water and soluble in many organic solvents.<sup>[2]</sup><sup>[3]</sup> The presence of the chloro and propoxy groups in **3-Chloro-4-propoxybenzaldehyde** is expected to decrease its polarity compared to benzaldehyde, suggesting low aqueous solubility and good solubility in common organic solvents.

Table 1: Estimated Solubility of **3-Chloro-4-propoxybenzaldehyde**

Solvent	Predicted Solubility	Rationale
Water	Low to Insoluble	The hydrophobic benzene ring and the nonpolar propoxy group are expected to dominate, leading to poor interaction with polar water molecules.
Ethanol	Soluble	Ethanol's ability to act as both a hydrogen bond donor and acceptor, along with its nonpolar ethyl group, should allow for effective solvation.
Methanol	Soluble	Similar to ethanol, methanol is a polar protic solvent capable of solvating the molecule.
Acetone	Soluble	The polar aprotic nature of acetone should facilitate the dissolution of this substituted benzaldehyde.
Dichloromethane	Soluble	As a nonpolar organic solvent, dichloromethane is expected to be a good solvent for this compound.
Hexane	Sparingly Soluble to Soluble	The nonpolar nature of hexane should allow for the dissolution of the largely nonpolar 3-Chloro-4-propoxybenzaldehyde.

## Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established experimental protocols can be employed.

## Method 1: Shake-Flask Method (Equilibrium Solubility)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

- **Preparation:** Add an excess amount of solid **3-Chloro-4-propoxybenzaldehyde** to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).
- **Equilibration:** Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is recommended for consistent agitation.
- **Phase Separation:** Allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.
- **Sampling:** Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
- **Quantification:** Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as:
  - **UV-Vis Spectroscopy:** If the compound has a chromophore, a calibration curve of absorbance versus concentration can be used.
  - **High-Performance Liquid Chromatography (HPLC):** This is a highly sensitive and specific method. A calibration curve of peak area versus concentration is required.
- **Calculation:** The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

## Method 2: High-Throughput Kinetic Solubility Assay

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

Protocol:

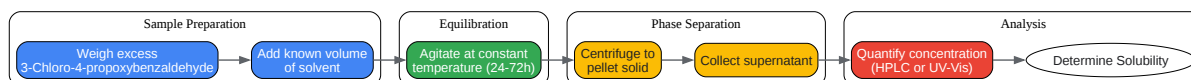
- **Compound Preparation:** Prepare a high-concentration stock solution of **3-Chloro-4-propoxybenzaldehyde** in a highly soluble organic solvent (e.g., DMSO).
- **Assay Plate Preparation:** Add the stock solution to a multi-well plate.
- **Aqueous Buffer Addition:** Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well.
- **Incubation:** Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.
- **Precipitation Detection:** Measure the amount of precipitate formed using nephelometry or turbidimetry.
- **Quantification:** The kinetic solubility is determined by comparing the turbidity of the sample wells to that of control wells.

## Biological Context and Potential Applications

**3-Chloro-4-propoxybenzaldehyde** serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] While specific biological signaling pathways involving this compound are not well-documented, related chlorinated benzaldehydes have demonstrated antimicrobial and antifungal activities.[4] Its potential for biological activity is an area of ongoing research in medicinal chemistry.[1]

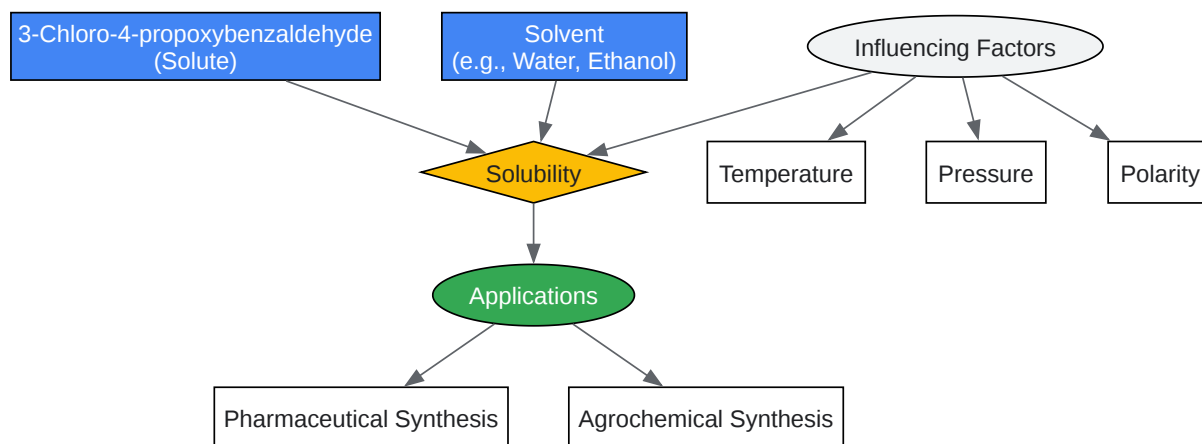
## Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of **3-Chloro-4-propoxybenzaldehyde**.



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Caption: Experimental workflow for determining equilibrium solubility.



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Caption: Factors influencing the solubility and applications.

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